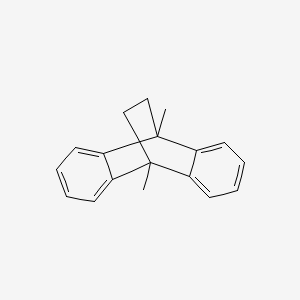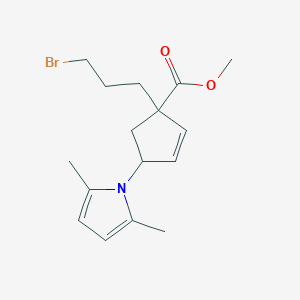
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentene ring substituted with a bromopropyl group and a dimethyl-pyrrolyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate typically involves multiple steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via a nucleophilic substitution reaction using a suitable brominating agent.
Attachment of the Dimethyl-Pyrrolyl Group: The dimethyl-pyrrolyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the bromopropyl group, converting it to a propyl group.
Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1R,4S)-1-(3-Chloropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
- Methyl (1R,4S)-1-(3-Fluoropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
Uniqueness
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is unique due to the presence of the bromopropyl group, which can undergo specific chemical reactions not possible with other halogenated derivatives. This uniqueness can be leveraged in various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H22BrNO2 |
|---|---|
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
methyl 1-(3-bromopropyl)-4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-12-5-6-13(2)18(12)14-7-9-16(11-14,8-4-10-17)15(19)20-3/h5-7,9,14H,4,8,10-11H2,1-3H3 |
Clave InChI |
GFHIWCAHJBRACU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2CC(C=C2)(CCCBr)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


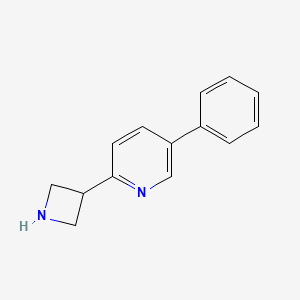
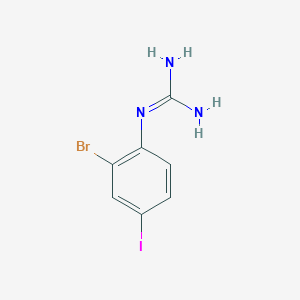
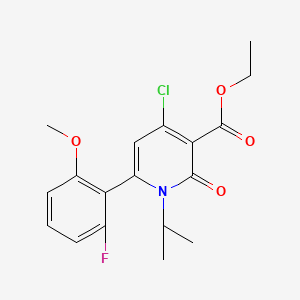
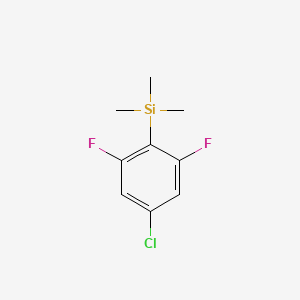
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)

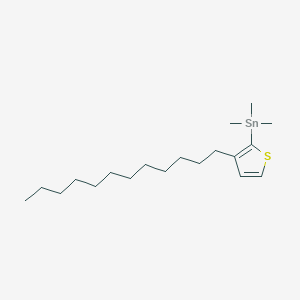
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
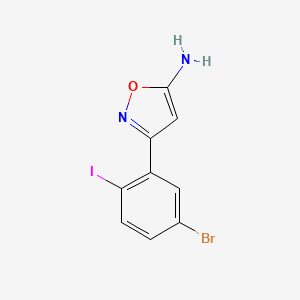
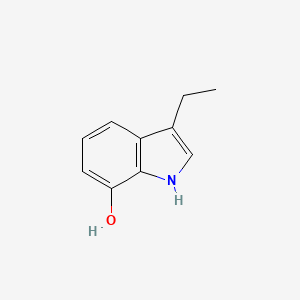
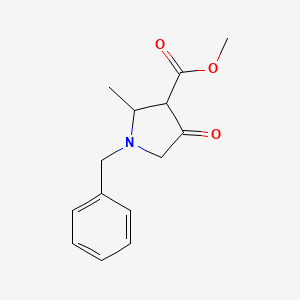
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
